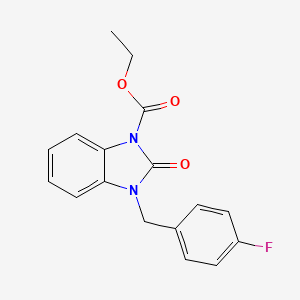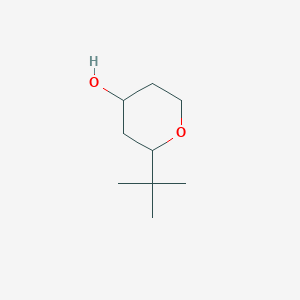
2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-4H-pyran-4-ol and tetrahydro-2H-pyran-4-ol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” involves various methods reported in recent literature . These methods include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” are complex and involve various physicochemical factors . These reactions include the valence isomerism between 2H-pyrans and 1-oxatrienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Pyran-4-ol, 2-(1,1-dimethylethyl)tetrahydro-” include a molecular weight of 102.1317 . More detailed properties like boiling point, melting point, etc., are not available in the current resources.科学的研究の応用
Organic Synthesis and Heterocyclic Compounds
Heterocyclic compounds, including pyran derivatives, are crucial in the development of pharmaceuticals, with significant importance attached to their synthesis. Research highlights the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts, emphasizing the utility of these heterocycles in organic chemistry and pharmacology due to their presence in natural compounds and drug molecules. These efforts aim at developing greener synthesis methods by utilizing water and water-ethanol systems as solvent media, adhering to the principles of green chemistry (H. Kiyani, 2018).
Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is a conducting polymer that has seen extensive research for its application in organic thermoelectric materials. The enhancement of its thermoelectric performance through various treatments signifies the potential of organic materials in energy conversion, suggesting a broader application scope for related organic compounds in sustainable energy technologies (Zhengyou Zhu et al., 2017).
Polymer Science
In the realm of materials science, the chemical recycling of polyethylene terephthalate (PET) showcases the environmental and economic benefits of advanced recycling methods. This research contributes to understanding the sustainable lifecycle of polymers and underscores the importance of chemical innovation in mitigating waste (G. Karayannidis & D. Achilias, 2007).
Bioactive Molecules Synthesis
The multicomponent synthesis of bioactive pyrazole derivatives highlights the efficiency of creating molecules with potential therapeutic applications. Such synthetic methodologies are pivotal for developing new drugs and understanding the chemical basis of their biological activity (Diana Becerra et al., 2022).
Biomedical Applications
Research into polyhydroxyalkanoates (PHAs) for medical applications reveals the versatility of this biodegradable polymer. Controlled properties of PHAs enable their use in various medical devices and drug delivery systems, illustrating the intersection of chemical research and healthcare advancements (M. Grigore et al., 2019).
特性
IUPAC Name |
2-tert-butyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIAORYWWSODLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)
![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)
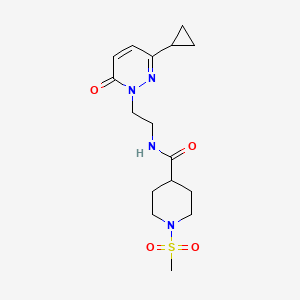
![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)
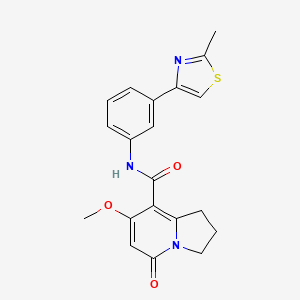
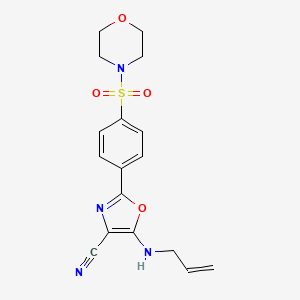

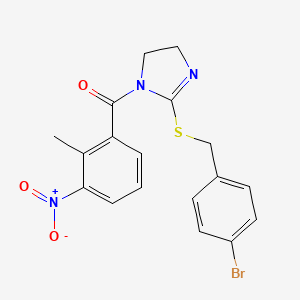
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2896981.png)
